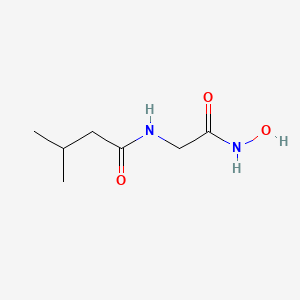
N-(2-(Diethylamino)ethyl)-alpha-ethylcinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-alpha-ethylcinnamamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylaminoethyl group attached to the nitrogen atom of the amide, and an alpha-ethyl group attached to the cinnamamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-alpha-ethylcinnamamide typically involves the reaction of cinnamic acid derivatives with diethylaminoethylamine under specific conditions. One common method is the condensation reaction between alpha-ethylcinnamic acid and N-(2-(diethylamino)ethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)ethyl)-alpha-ethylcinnamamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Amines, alcohols
Substitution: Substituted amides or other derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)ethyl)-alpha-ethylcinnamamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Diethylamino)ethyl)benzamide: Similar structure but with a benzamide backbone instead of cinnamamide.
N-(2-(Diethylamino)ethyl)oleamide: Contains an oleamide backbone, differing in the nature of the fatty acid chain.
2-(Diethylamino)ethanethiol: Similar diethylaminoethyl group but with a thiol functional group instead of an amide.
Uniqueness
N-(2-(Diethylamino)ethyl)-alpha-ethylcinnamamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
77945-05-2 |
|---|---|
Fórmula molecular |
C17H26N2O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-N-[2-(diethylamino)ethyl]butanamide |
InChI |
InChI=1S/C17H26N2O/c1-4-16(14-15-10-8-7-9-11-15)17(20)18-12-13-19(5-2)6-3/h7-11,14H,4-6,12-13H2,1-3H3,(H,18,20)/b16-14+ |
Clave InChI |
QRCAYWCMNRNSGU-JQIJEIRASA-N |
SMILES isomérico |
CC/C(=C\C1=CC=CC=C1)/C(=O)NCCN(CC)CC |
SMILES canónico |
CCC(=CC1=CC=CC=C1)C(=O)NCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


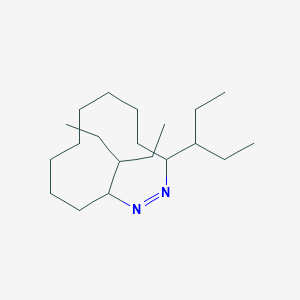
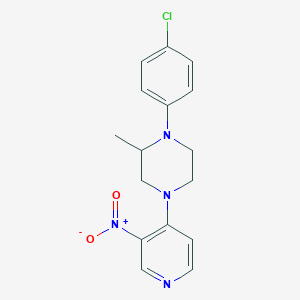
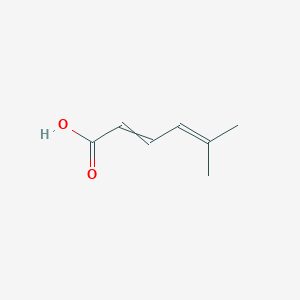
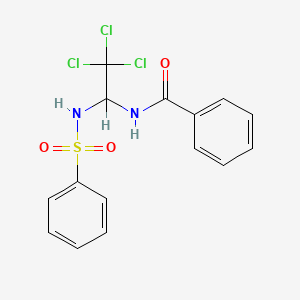

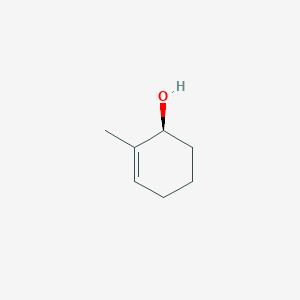

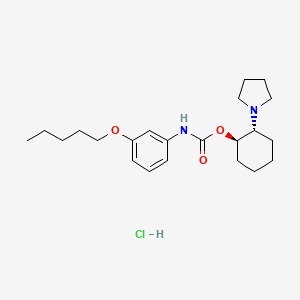
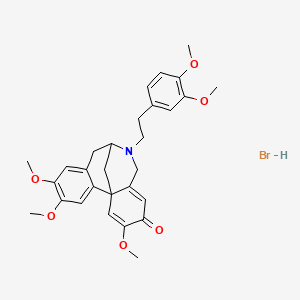
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
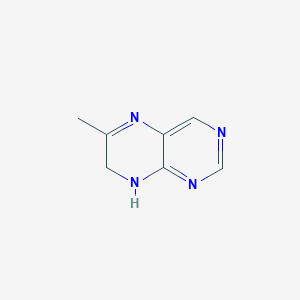
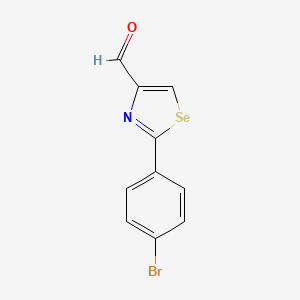
![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
